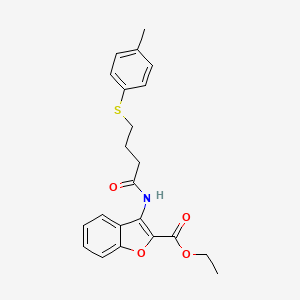

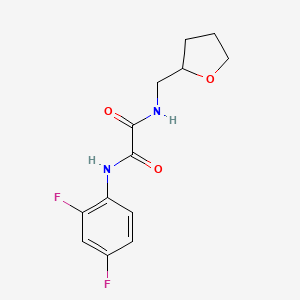

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, such as Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate, has been a topic of interest in recent years . One method involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate .Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate is complex, as it includes a benzofuran ring, which is a key heterocycle in many biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications

Synthesis Methods

Expedient Phosphine-Catalyzed Annulation

A study by Zhu, Lan, and Kwon (2003) describes a phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines. This method indicates the potential for creating complex structures related to ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate, showcasing the versatility in synthesizing benzofuran derivatives with specific substitutions that could enhance their utility in various research applications (Zhu, Lan, & Kwon, 2003).

Biological Activities

Thieno[2,3-d]Pyrimidines Synthesis

The work by Wang et al. (2010) illustrates the synthesis and biological activity of new thieno[2,3-d]pyrimidines, compounds that share structural similarities with benzofuran derivatives. This synthesis pathway might be applicable for creating derivatives of ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate with potential biological activities, offering insights into the development of novel compounds with specific biological targets (Wang et al., 2010).

Methodological Advancements

Novel Enzymatic Route for Kinetic Resolution

A study by Kasture et al. (2005) on the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate through a lipase-catalyzed transesterification reaction sheds light on innovative approaches to the synthesis of stereochemically complex pharmaceutical intermediates. Although not directly mentioning ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate, the methodologies discussed could provide valuable insights into the synthesis and resolution of similar compounds (Kasture et al., 2005).

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s worth noting that benzofuran derivatives have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

One study has shown that a similar compound, ethyl 3-phenyl-2h-benzo[b][1,4]thiazine-2-carboxylate, acts as an excellent inhibitor for mild steel corrosion in a 200 ppm nacl medium .

properties

IUPAC Name |

ethyl 3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-3-26-22(25)21-20(17-7-4-5-8-18(17)27-21)23-19(24)9-6-14-28-16-12-10-15(2)11-13-16/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTFFOZINSAERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCSC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2975185.png)

![(E)-3-naphthalen-2-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2975190.png)

![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)

![N-(3-acetylphenyl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2975196.png)

![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)